2,4-Pyridinedicarboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4-Pyridinedicarboxylic acid involves a pyridine ring with carboxy groups at the 2- and 4-positions . The exact molecular structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
This compound is known to participate in various chemical reactions. For instance, it has been used as an in vitro and in cell inhibitor, as well as a known inhibitor of the histone lysine demethylases . It has also been used in studies to determine that ruthenium (II) complexes exert antimetastatic effects on several tumor cell lines in vitro .Physical And Chemical Properties Analysis
This compound is a white to almost white crystalline powder . It has a molecular weight of 167.12 g/mol and the chemical formula C7H5NO4 .Scientific Research Applications
1. Coordination Chemistry
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is utilized as a multifunctional ligand in coordination chemistry. This role is emphasized in the study of 3,4-Pyridinedicarboxylic acid, a related compound, where its polymorphism and hydrogen bonding were explored using various methods including X-ray diffraction and computational techniques (Evans et al., 2008).
2. Novel Uranium-Containing Polymeric Materials
2,4-PDCA has been used in the synthesis of novel uranium-containing coordination polymers. These materials were investigated for their crystal structures and fluorescent properties, highlighting the versatility of 2,4-PDCA in creating unique polymeric compounds (Frisch & Cahill, 2006).
3. Analysis of Carboxylate Coordination in Lanthanide Salts
The carboxylate coordination function in lanthanide pyridinedicarboxylates, including isomers of 2,4-PDCA, was analyzed through vibration spectroscopy. This research provides insights into the properties and spectra of these salts, dependent on the bonding manner of carboxylate groups (Puntus, Zolin, & Kudryashova, 2004).
4. Application in Horticulture
2,4-PDCA has been shown to prolong the vase life of cut flowers, such as carnations, by accelerating flower opening and retarding senescence. This application underscores the compound's role in enhancing the decorative lifespan of flowers (Sugiyama & Satoh, 2015).
5. Coupled Metabolic and Photolytic Degradation Pathways
Research on pyridinedicarboxylic acids (PDCAs), including 2,4-PDCA, revealed their partial oxidation by marine bacteria and subsequent photodegradation. This study highlights a coupled bio- and photodegradative pathway, contributing to the environmental degradation of PDCAs (Amador & Taylor, 1990).
Mechanism of Action
Target of Action
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a known inhibitor of the histone lysine demethylases . It targets JMJD2A (KDM4A), KDM4C, KDM4E, and KDM5B . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins .
Mode of Action
2,4-PDCA structurally mimics 2-oxoglutarate (2-OG) and competes with it, thereby inhibiting 2-OG-dependent dioxygenases . It also chelates zinc, affecting a range of enzymes . By inhibiting these enzymes, 2,4-PDCA alters the methylation status of histones, which can lead to changes in gene expression .
Safety and Hazards
properties
IUPAC Name |
pyridine-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIVRKPEXXHNJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060104 | |
Record name | 2,4-Pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
499-80-9 | |
Record name | 2,4-Pyridinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Pyridinedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-PYRIDINEDICARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403248 | |
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Record name | 2,4-Pyridinedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LUTIDINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI29F0TVL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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